molecular formula C18H23N3O2S2 B6528493 N-(2-{[(ethylcarbamoyl)methyl]sulfanyl}-4-phenyl-1,3-thiazol-5-yl)-3-methylbutanamide CAS No. 946272-05-5

N-(2-{[(ethylcarbamoyl)methyl]sulfanyl}-4-phenyl-1,3-thiazol-5-yl)-3-methylbutanamide

Cat. No. B6528493
CAS RN: 946272-05-5
M. Wt: 377.5 g/mol
InChI Key: DAEKULIFCLMIDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups, including a thiazole ring, a phenyl ring, an amide group, and a sulfanyl group. Thiazoles are heterocyclic compounds that are known to have diverse biological activities . The presence of the phenyl ring suggests potential aromatic properties, while the amide group could participate in hydrogen bonding and other intermolecular interactions.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activities. Many thiazole derivatives are biologically active and could potentially have toxic effects . Therefore, appropriate safety precautions should be taken when handling this compound.

Future Directions

The future research directions for this compound could include further studies to elucidate its biological activities and potential applications. Given the known activities of many thiazole derivatives, it could be of interest in the fields of medicinal chemistry and drug discovery .

properties

IUPAC Name

N-[2-[2-(ethylamino)-2-oxoethyl]sulfanyl-4-phenyl-1,3-thiazol-5-yl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S2/c1-4-19-15(23)11-24-18-21-16(13-8-6-5-7-9-13)17(25-18)20-14(22)10-12(2)3/h5-9,12H,4,10-11H2,1-3H3,(H,19,23)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAEKULIFCLMIDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CSC1=NC(=C(S1)NC(=O)CC(C)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.